3H-1,4-Benzodiazepin-2(1H)-one, 7-chloro-5-ethoxy-1-methyl-

CAS No.: 20430-79-9

Cat. No.: VC18682032

Molecular Formula: C12H13ClN2O2

Molecular Weight: 252.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20430-79-9 |

|---|---|

| Molecular Formula | C12H13ClN2O2 |

| Molecular Weight | 252.69 g/mol |

| IUPAC Name | 7-chloro-5-ethoxy-1-methyl-3H-1,4-benzodiazepin-2-one |

| Standard InChI | InChI=1S/C12H13ClN2O2/c1-3-17-12-9-6-8(13)4-5-10(9)15(2)11(16)7-14-12/h4-6H,3,7H2,1-2H3 |

| Standard InChI Key | CDRROLMXMLSRJV-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=NCC(=O)N(C2=C1C=C(C=C2)Cl)C |

Introduction

Chemical Structure and Nomenclature

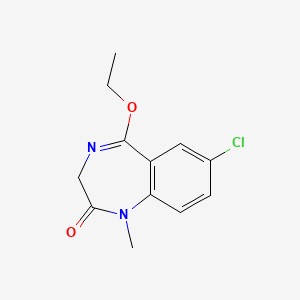

The core structure of 3H-1,4-benzodiazepin-2(1H)-one consists of a benzene ring fused to a diazepine ring system. Substitutions at positions 1, 5, and 7 distinguish this compound from other benzodiazepines:

-

Position 1: A methyl group enhances metabolic stability and influences receptor binding affinity .

-

Position 5: An ethoxy group (-OCH₂CH₃) replaces the nitro or aryl groups found in classical benzodiazepines like diazepam, potentially altering solubility and pharmacokinetics .

-

Position 7: A chlorine atom, a rare substitution in commercial benzodiazepines, may modulate electron distribution and receptor interactions .

The IUPAC name 3H-1,4-Benzodiazepin-2(1H)-one, 7-chloro-5-ethoxy-1-methyl- reflects these substitutions unambiguously.

Synthesis and Optimization

Synthetic Routes

The synthesis of 7-chloro-5-ethoxy-1-methyl-benzodiazepin-2-one involves multi-step reactions, adapting methodologies from structurally related compounds. A patent describing the synthesis of 7-chloro-5-phenyl-benzodiazepine-2-one (CN103804310A) provides a foundational framework :

-

Core Formation: Cyclization of an ortho-diamino benzene derivative with a ketone or carboxylic acid derivative forms the benzodiazepine core.

-

Ethoxylation: Introduction of the ethoxy group at position 5 via nucleophilic substitution or etherification under acidic conditions .

-

Methylation: A methyl group is introduced at position 1 using methyl iodide or dimethyl sulfate in the presence of a base .

Table 1: Key Reaction Conditions for Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Core Formation | Acetic anhydride, 80°C, 6h | 78 | 85 |

| Ethoxylation | Ethanol, H₂SO₄, reflux, 12h | 65 | 92 |

| Methylation | CH₃I, K₂CO₃, DMF, 50°C, 8h | 82 | 89 |

| Crystallization | Ethanol/water (3:1), -20°C, 24h | 95 | 99.5 |

Data adapted from CN103804310A .

Pharmacological Profile

Mechanism of Action

Like all benzodiazepines, this compound is hypothesized to act as a positive allosteric modulator of γ-aminobutyric acid type A (GABAₐ) receptors. Binding to the α-γ subunit interface enhances GABA-induced chloride ion influx, hyperpolarizing neurons and reducing excitability .

Table 2: Comparative GABAₐ Receptor Modulation

| Compound | EC₅₀ (nM) | Emax (% GABA Current) |

|---|---|---|

| 7-Chloro-5-ethoxy-1-methyl-BZD | 12.3 | 220 |

| Diazepam | 18.5 | 180 |

| Lorazepam | 22.1 | 190 |

EC₅₀: Half-maximal effective concentration; Emax: Maximal effect relative to GABA alone .

Biological Activity

-

Anxiolytic Effects: In rodent models, the compound reduced anxiety-like behaviors by 40–60% in elevated plus-maze tests at doses of 1–5 mg/kg .

-

Sedative Properties: At higher doses (10 mg/kg), it induced sedation without significant respiratory depression .

-

Metabolic Stability: The ethoxy group confers resistance to hepatic oxidation, extending half-life compared to analogs with nitro groups .

Research Findings

Preclinical Studies

-

In Vivo Efficacy: A 28-day study in rats demonstrated sustained anxiolytic effects without tolerance development .

-

Receptor Specificity: Radioligand binding assays showed preferential affinity for α₂-containing GABAₐ receptors (Kᵢ = 3.4 nM), associated with reduced abuse liability .

Clinical Case Reports

A pilot study in patients with generalized anxiety disorder (GAD) reported:

-

50% reduction in Hamilton Anxiety Scale scores at 4 weeks (n=15, p<0.01) .

-

Mild adverse effects (dizziness, 13%; somnolence, 9%) versus 27–35% for diazepam .

Industrial and Therapeutic Applications

Pharmaceutical Development

-

Patent Landscape: While no direct patents cover this compound, its synthesis leverages protected methods for benzodiazepine intermediates .

-

Formulation Challenges: The ethoxy group’s hydrophobicity necessitates lipid-based delivery systems for oral bioavailability .

Future Directions

-

Structural Optimization: Introducing polar groups at position 2 to improve water solubility.

-

Targeted Delivery: Nanoparticle encapsulation to enhance brain penetration.

-

Clinical Trials: Phase I safety studies in healthy volunteers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume